Tert-butyl 6-cyano-1,4-diazepane-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 6-cyano-1,4-diazepane-1-carboxylate;hydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
The synthesis of tert-butyl 6-cyano-1,4-diazepane-1-carboxylate;hydrochloride typically involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with a cyanating agent. One common method includes the use of butyryl chloride and varied aromatic aldehydes . The reaction conditions often involve the use of solvents like methylene chloride and catalysts to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form.
Chemical Reactions Analysis
tert-Butyl 6-cyano-1,4-diazepane-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the cyano group can be replaced by other nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include butyryl chloride, aromatic aldehydes, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 6-cyano-1,4-diazepane-1-carboxylate;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-cyano-1,4-diazepane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity. The diazepane ring structure allows for conformational flexibility, enabling the compound to fit into various binding sites. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
tert-Butyl 6-cyano-1,4-diazepane-1-carboxylate;hydrochloride can be compared with other similar compounds such as:
tert-Butyl 1,4-diazepane-1-carboxylate: Lacks the cyano group, making it less versatile in certain chemical reactions.
tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate: Contains a methyl group instead of a cyano group, affecting its reactivity and applications.
tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride: Has two methyl groups, which can influence its steric properties and reactivity.
The presence of the cyano group in tert-butyl 6-cyano-1,4-diazepane-1-carboxylate;hydrochloride makes it unique and valuable for specific applications, particularly in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C11H20ClN3O2 |
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Molecular Weight |
261.75 g/mol |
IUPAC Name |
tert-butyl 6-cyano-1,4-diazepane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19N3O2.ClH/c1-11(2,3)16-10(15)14-5-4-13-7-9(6-12)8-14;/h9,13H,4-5,7-8H2,1-3H3;1H |
InChI Key |
VVWRHETWWPNNNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC(C1)C#N.Cl |
Origin of Product |
United States |
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